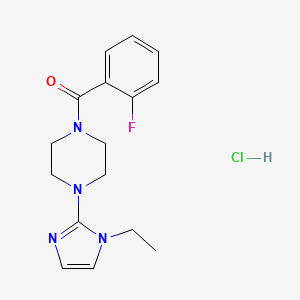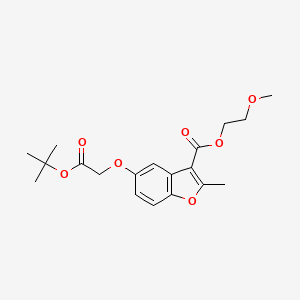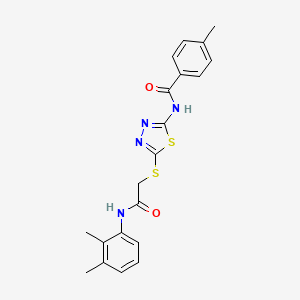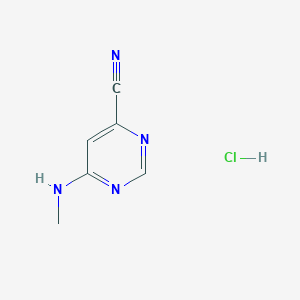
1-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups attached to the phenyl ring. These include a hydroxy group, an amino group, and a propoxy group . The presence of these groups likely contributes to the compound’s unique properties and potential applications.Wissenschaftliche Forschungsanwendungen
Degradation Mechanisms in Lignin Substructures
- Research Context : Investigating the degradation mechanisms of lignin substructures.
- Key Finding : Studies on phenolic beta-1 lignin substructure model compounds have led to the understanding of their degradation by laccase from Coriolus versicolor, revealing several types of reactions including C alpha-C beta cleavage and alkyl-aryl cleavage (Kawai, Umezawa, & Higuchi, 1988).
Synthesis and Antimicrobial Activity
- Research Context : Exploring the synthesis of novel compounds for antimicrobial purposes.
- Key Finding : Research has led to the synthesis of compounds like 2-methyl-5-nitro-N-(4-(3-(2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide with notable antimicrobial activities (Patel, Nimavat, Vyas, & Patel, 2011).
Heterocyclization and Synthesis of Heterocycles
- Research Context : Developing new methods for the synthesis of heterocyclic compounds.
- Key Finding : The use of compounds like 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone has been shown to lead to the effective synthesis of isoflavones and various heterocyclic compounds (Moskvina, Shilin, & Khilya, 2015).
Pharmaceutical Synthesis and Characterization
- Research Context : Synthesis and characterization of compounds for potential pharmaceutical applications.
- Key Finding : Synthesis of compounds like 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One, demonstrating potential in antimicrobial activities (Sherekar, Padole, & Kakade, 2022).
Photoreduction Processes in Organic Chemistry
- Research Context : Understanding the photoreduction processes in organic compounds.
- Key Finding : Studies on compounds like 1-(4-benzophenoxy)-3-[4-(phenyl-amino)phenoxy]propane have helped in understanding the mechanisms of photoinduced hydrogen abstraction processes in organic chemistry (Miyasaki, Kiri, Morita, Mataga, & Tanimoto, 1992).
Advanced Oxidation Processes
- Research Context : Examining the efficiency of advanced oxidation processes.
- Key Finding : Studies have demonstrated the successful application of advanced electrochemical oxidation processes for mineralizing compounds like 2,4-dichlorophenoxyacetic acid (Brillas, Calpe, & Casado, 2000).
Eigenschaften
IUPAC Name |
1-[4-[2-hydroxy-3-(1-phenylethylamino)propoxy]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(22)13-23-19-10-8-17(9-11-19)15(2)21;/h3-11,14,18,20,22H,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXUIWZGEZNVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)C(=O)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2670996.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2670999.png)

![Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate](/img/structure/B2671001.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2671002.png)
